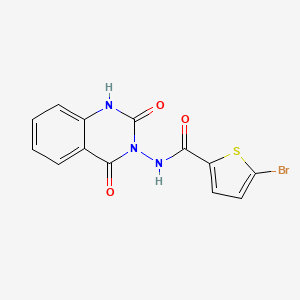![molecular formula C24H21N3O5 B4630596 3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4630596.png)
3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione
Descripción general
Descripción
3-[3-(2-Nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione is 431.14812078 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Imidazole derivatives, such as those discussed by Arai and Yamamoto (2014), play a significant role in diversity-oriented asymmetric catalysis. For example, imidazoline-aminophenol-Ni complexes have been used in tandem asymmetric reactions to synthesize chiral compounds with high diastereoselectivity and enantioselectivity, demonstrating the potential of imidazole derivatives in complex organic syntheses (Arai & Yamamoto, 2014).
Sensor Technology
Nitrophenol derivatives, such as those investigated by Afandi et al. (2020), have shown promise in chemosensor applications. The presence of a nitro group on an imidazole derivative significantly enhances its sensitivity and selectivity towards amines, allowing for the quantitative detection of butylamine. This indicates the potential utility of similar compounds in developing sensitive and selective sensors for various chemical analytes (Afandi, Purwono, & Haryadi, 2020).
Corrosion Inhibition
Research by Singh et al. (2017) on imidazole derivatives, including a compound with a 4-nitrophenyl group, highlights their effectiveness as corrosion inhibitors for steel in CO2 saturated environments. These compounds exhibit high inhibition efficiency and adhere to the Langmuir adsorption isotherm, suggesting potential applications in protecting metals against corrosion in industrial settings (Singh et al., 2017).
Organic Electronics
Studies on organotin compounds derived from Schiff bases, as described by García-López et al. (2014), explore the use of nitro-substituted phenol derivatives in organic light-emitting diodes (OLEDs). These compounds exhibit photophysical properties that make them candidates for use in OLED materials, highlighting the potential of nitrophenol and imidazole derivatives in electronic applications (García-López et al., 2014).
Antioxidant Activity
The research on cyclic nitrones of the imidazole series, which contain a sterically hindered phenol group, underscores the antioxidant activity of these compounds. The stability of hybrid phenoxyl–nitroxides generated from imidazole 3-oxides and their ability to act as antioxidants suggest a potential application in developing new antioxidant agents (Amitina et al., 2020).
Propiedades
IUPAC Name |
3-[3-(2-nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-22-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)25-23(29)26(22)16-9-17-32-21-15-8-7-14-20(21)27(30)31/h1-8,10-15H,9,16-17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQHWNHZJDNFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCOC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)
![N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4630553.png)
![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)
![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)
![4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4630608.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)
